Hexanedioic acid;propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanedioic acid can be synthesized through the oxidation of cyclohexanol and cyclohexanone using nitric acid . Propan-1-amine can be prepared via the Gabriel synthesis, which involves the reaction of potassium phthalimide with an alkyl halide followed by hydrolysis . The combination of hexanedioic acid and propan-1-amine can be achieved through a condensation reaction, where the carboxyl groups of hexanedioic acid react with the amine group of propan-1-amine to form an amide bond.
Industrial Production Methods
. Propan-1-amine is typically produced through the hydrogenation of propionitrile. The large-scale production of hexanedioic acid;propan-1-amine would likely involve these established methods, followed by a condensation reaction under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Hexanedioic acid;propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and bases like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
Hexanedioic acid;propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of hexanedioic acid;propan-1-amine involves the formation of amide bonds through nucleophilic acyl substitution. The carboxyl group of hexanedioic acid reacts with the amine group of propan-1-amine, resulting in the release of water and the formation of an amide bond . This reaction is facilitated by the presence of catalysts and specific reaction conditions, such as elevated temperatures and acidic or basic environments.
Comparison with Similar Compounds
Similar Compounds
Hexanedioic acid:
Propan-1-amine: A primary amine used in organic synthesis and as a building block for pharmaceuticals.
Uniqueness
Hexanedioic acid;propan-1-amine is unique due to its combination of carboxyl and amine functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound for various applications in polymer chemistry, pharmaceuticals, and materials science.
Properties
CAS No. |
487034-33-3 |
---|---|
Molecular Formula |
C9H19NO4 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
hexanedioic acid;propan-1-amine |
InChI |
InChI=1S/C6H10O4.C3H9N/c7-5(8)3-1-2-4-6(9)10;1-2-3-4/h1-4H2,(H,7,8)(H,9,10);2-4H2,1H3 |
InChI Key |
KGZQNUIEVNAEKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.